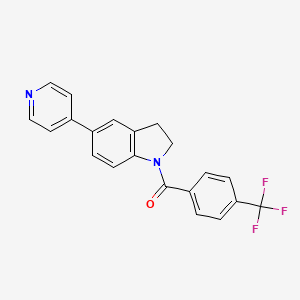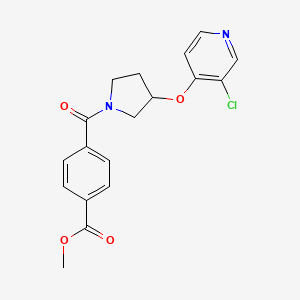
Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is attached to a benzoate group through a carbonyl group. There is also a chloropyridinyl group attached to the pyrrolidine ring through an oxygen atom.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the pyrrolidine ring. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación
Antifibrotic Effects
Studies have explored the ability of similar pyrrolidine derivatives to inhibit fibrosis. Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate could potentially mitigate fibrotic processes, making it relevant for conditions like liver fibrosis or pulmonary fibrosis .
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP inhibitors have gained attention in cancer therapy. This compound’s structure suggests it might act as a PARP inhibitor, interfering with DNA repair mechanisms in cancer cells .
Mecanismo De Acción
Target of Action
The primary target of Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is the PCSK9 protein . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells.
Mode of Action
Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a prodrug . It is converted by liver carboxyesterase (CES1) to its active form that selectively inhibits PCSK9 protein synthesis .
Biochemical Pathways
The compound affects the LDL metabolic pathway . By inhibiting PCSK9 protein synthesis, the compound increases the number of LDLR on the surface of cells. This leads to an increased uptake and degradation of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .
Pharmacokinetics
The compound is a prodrug and is converted to its active form in the liver by CES1 . The active form of the compound has been found in mice at a concentration of 33.9 μg/mL 0.5 hr post a 300 mg/kg oral dose and in monkeys at a concentration of 9.0 μg/mL 0.5 hr post a 30 mg/kg oral dose . These findings suggest that the compound has good bioavailability.
Result of Action
The result of the compound’s action is a reduction in the level of LDL cholesterol in the bloodstream . This can help to reduce the risk of developing atherosclerosis and cardiovascular disease.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the activity of CES1, which converts the prodrug to its active form, can be affected by factors such as diet, other medications, and genetic variations
Propiedades
IUPAC Name |
methyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-24-18(23)13-4-2-12(3-5-13)17(22)21-9-7-14(11-21)25-16-6-8-20-10-15(16)19/h2-6,8,10,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUIKCACQDKQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2806686.png)
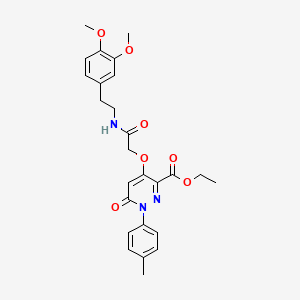
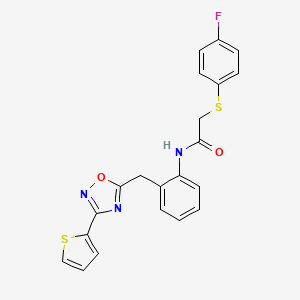
![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2806693.png)
![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid](/img/structure/B2806698.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)
![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2806702.png)
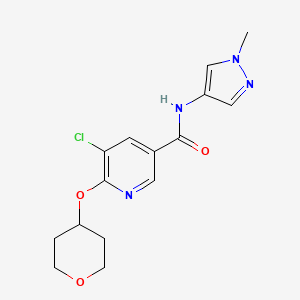
![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2806705.png)
